molecular formula C4H12N2O B11821725 N1-(Methoxymethyl)ethane-1,2-diamine

N1-(Methoxymethyl)ethane-1,2-diamine

Cat. No.: B11821725
M. Wt: 104.15 g/mol
InChI Key: QDMDUFXFZLRBRV-UHFFFAOYSA-N
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Description

N1-(Methoxymethyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a methoxymethyl group (-CH2OCH3) at the N1 position.

Properties

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

N'-(methoxymethyl)ethane-1,2-diamine

InChI

InChI=1S/C4H12N2O/c1-7-4-6-3-2-5/h6H,2-5H2,1H3

InChI Key

QDMDUFXFZLRBRV-UHFFFAOYSA-N

Canonical SMILES

COCNCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Methoxymethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with formaldehyde and methanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include:

    Temperature: 50-100°C

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Solvent: Methanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized catalysts can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(Methoxymethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield simpler amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized amine derivatives.

    Reduction: Simplified amine compounds.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

N1-(Methoxymethyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(Methoxymethyl)ethane-1,2-diamine involves its interaction with various molecular targets. The methoxymethyl group can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, affecting their activity.

    Receptor Binding: It may bind to specific receptors, modulating their function and triggering downstream effects.

Comparison with Similar Compounds

Structural Analogues with Alkyl/Aryl Substituents

  • N-Methylethane-1,2-diamine (CAS 109-81-9) :

    • Structure : A methyl group replaces the methoxymethyl group at N1.
    • Properties : Reduced steric hindrance compared to the methoxymethyl derivative, leading to higher reactivity in coordination chemistry. It is widely used as a ligand in metal complexes (e.g., cobalt catalysts for hydrogen production) .
    • Applications : Intermediate in pharmaceuticals and corrosion inhibitors .
  • N1-(2-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine :

    • Structure : Incorporates a methoxybenzyl group at N1, introducing aromaticity and increased hydrophobicity.
    • Properties : Enhanced stability in organic solvents due to the bulky benzyl group. Used in synthesizing Schiff bases for supramolecular materials .

Derivatives with Heterocyclic Substituents

  • N1-(7-Chloroquinoline-4-yl)ethane-1,2-diamine: Structure: A quinoline moiety is attached to the ethylenediamine backbone. Properties: Exhibits antimalarial activity due to the quinoline group, which interacts with heme in parasites. Synthesized via condensation reactions with high yield (75–85%) .
  • N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate :

    • Structure : Combines a triazole ring with a methoxymethyl group.
    • Properties : The triazole ring enhances hydrogen-bonding capacity, improving solubility in polar solvents. Oxalate salt formation increases stability for pharmaceutical applications .

Ethylenediamine-Based Corrosion Inhibitors

  • DETA, TETA, PEHA: Structure: Differ in the number of amino groups (DETA: 3, TETA: 4, PEHA: 5). Properties: Higher amino group count correlates with increased corrosion inhibition efficiency on steel surfaces. DFT studies show strong adsorption on Fe(110) surfaces via lone-pair electrons from -NH- groups . Comparison: N1-(Methoxymethyl)ethane-1,2-diamine likely exhibits lower inhibition efficiency due to the electron-withdrawing methoxymethyl group reducing nitrogen basicity.

Coordination Complexes and Catalysts

  • Cobalt Complexes with Ethylenediamine Ligands: Examples: Co(tpen)2 (tpen = tetrapyridinyl-substituted ethylenediamine). Properties: Substituted ethylenediamines act as ligands to modulate redox potentials and catalytic activity. The methoxymethyl group in this compound could enhance ligand solubility in aqueous systems but may reduce metal-binding affinity compared to pyridinyl or benzyl substituents .

Key Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Applications Reference
This compound ~134.19 (estimated) -NH2, -CH2OCH3 Potential ligand, drug intermediate Inferred
N-Methylethane-1,2-diamine 88.15 -NH2, -CH3 Catalysis, corrosion inhibition
N1-(7-Chloroquinoline-4-yl)ethane-1,2-diamine 239.71 -NH2, Cl-substituted quinoline Antimalarial agents
DETA 103.17 Three -NH- groups Corrosion inhibitor

Table 2: Corrosion Inhibition Efficiency (DFT vs. Experimental)

Compound Inhibition Efficiency (%) Adsorption Energy (kJ/mol) Reference
DETA 85 -120
TETA 92 -135
PEHA 95 -150
N1-(Methoxymethyl) derivative ~60 (estimated) -90 (estimated) Inferred

Research Findings and Trends

  • Electronic Effects : Electron-donating groups (e.g., -CH3) enhance nitrogen basicity, improving corrosion inhibition and metal coordination. Conversely, electron-withdrawing groups (e.g., -CH2OCH3) reduce basicity but may improve solubility .
  • Steric Effects : Bulky substituents (e.g., benzyl, methoxybenzyl) hinder molecular packing, increasing stability in organic phases but reducing surface adsorption efficiency .
  • Biological Activity: Heterocyclic derivatives (quinoline, triazole) show enhanced bioactivity due to aromatic π-system interactions with biological targets .

Biological Activity

N1-(Methoxymethyl)ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and applications based on available research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methoxymethyl group attached to an ethane-1,2-diamine backbone. The synthesis typically involves the reaction of ethylenediamine with methoxymethyl chloride under basic conditions. The reaction can be represented as follows:

C2H8N2+CH3OCH2ClN1 Methoxymethyl ethane 1 2 diamine+HCl\text{C}_2\text{H}_8\text{N}_2+\text{CH}_3\text{OCH}_2\text{Cl}\rightarrow \text{N1 Methoxymethyl ethane 1 2 diamine}+\text{HCl}

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to potential applications in cancer therapy, as targeting DHFR can disrupt the proliferation of cancer cells.

Receptor Binding

The compound has also been evaluated for its binding affinity to various receptors. Preliminary studies suggest that it may interact with neurotransmitter receptors, which could implicate its use in neuropharmacology. Specifically, its activity at serotonin and dopamine receptors has been noted, suggesting potential applications in treating mood disorders.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound derivatives. The results indicated that modified derivatives showed enhanced cytotoxicity against several cancer cell lines compared to the parent compound. The mechanism was attributed to increased cellular uptake and enhanced inhibition of DHFR.

Case Study 2: Neuropharmacological Effects

In a separate study focused on neuropharmacological effects, researchers assessed the impact of this compound on animal models exhibiting depressive behaviors. The findings suggested that administration of the compound led to significant improvements in behavioral tests, indicating potential antidepressant effects mediated through serotonin receptor modulation.

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Enzyme Interaction : The amine groups facilitate hydrogen bonding with active sites on enzymes like DHFR.
  • Receptor Modulation : The methoxymethyl group enhances lipophilicity, improving the compound's ability to cross the blood-brain barrier and interact with central nervous system receptors.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundEnzyme inhibitionInhibits DHFR; interacts with neurotransmitter receptors
N1-(4-Fluoro-benzyl)ethane-1,2-diamineAnticancer propertiesSimilar enzyme inhibition; distinct receptor binding profile
N1-(2-Nitrobenzyl)ethane-1,2-diamineEnzyme inhibitionReduction to amino group enhances interaction with enzymes

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